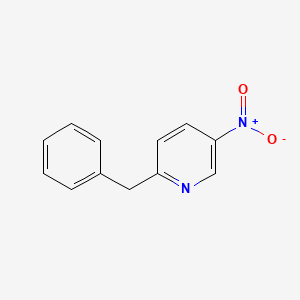

2-Benzyl-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-benzyl-5-nitropyridine |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-7-6-11(13-9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

HYABYUJCDVZPJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Transformation Pathways

Nitro Group Transformations

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring and is itself a site for key chemical modifications.

The transformation of the nitro group in 2-Benzyl-5-nitropyridine to an amino group is a fundamental reaction, yielding 5-amino-2-benzylpyridine. This reduction can be accomplished through various established methods, including catalytic hydrogenation. Reagents such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst are effective for this transformation. Another common reducing agent for this purpose is tin(II) chloride in the presence of hydrochloric acid. The resulting amino-substituted pyridine is a valuable intermediate for further derivatization.

The nitro group in nitropyridines can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated. wikipedia.org For 5-nitropyridines, the nitro group at the 5-position can be displaced by strong nucleophiles. Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov In some instances, the nitro group at position 5 has been found to be more susceptible to nucleophilic attack than a halogen at the same position. nih.gov For example, reactions of 2-substituted-5-nitropyridines with various nucleophiles can lead to the displacement of the nitro group. researchgate.net The efficiency of such displacement reactions is influenced by the nature of the nucleophile and the reaction conditions.

Benzyl (B1604629) Moiety Reactions

The benzyl group attached to the pyridine ring also presents opportunities for chemical modification through oxidation or cleavage.

The benzylic position of the 2-benzyl group is susceptible to oxidation. Strong oxidizing agents can convert the benzyl group into a benzoate (B1203000) ester. For instance, reagents like potassium permanganate (B83412) or chromium trioxide have been used for such transformations in related systems. A more targeted approach involves oxidation at the benzylic position to form an aryl ketone, which can then undergo further reactions like a Baeyer-Villiger oxidation to yield an ester, followed by cleavage. stackexchange.com

The carbon-carbon bond connecting the benzyl group to the pyridine ring can be cleaved under specific conditions. While direct cleavage of a benzyl group from an alkane is challenging, pathways involving initial oxidation are feasible. stackexchange.com In the context of N-benzyl groups on pyridine derivatives, debenzylation can be achieved. For instance, treatment of 2-benzylamino-4-nitropyridine N-oxide with sulfuric acid results in the removal of the benzyl group to yield 2-amino-4-nitropyridine N-oxide. google.com Photochemical methods have also been developed for the mesolytic cleavage of C-N and C-O bonds of benzyl-derived protecting groups under mild conditions using visible light. researchgate.net Furthermore, palladium-catalyzed hydrogenation is a common method for the deprotection of N-benzyl groups, although the strong coordination of amines to palladium can sometimes reduce catalytic activity. acs.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitro group. gcwgandhinagar.com Electrophilic attack, if it occurs, is directed to the β-positions (C-3 and C-5). gcwgandhinagar.com

Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgabertay.ac.uk The presence of the nitro group at the 5-position strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C-2 and C-4). wikipedia.org In 2-substituted-5-nitropyridines, nucleophilic attack is favored at the 2- and 6-positions. The reaction of 2-chloro-5-nitropyridine (B43025) with nucleophiles, for instance, proceeds much faster than with 2-chloropyridine (B119429) due to the stabilizing effect of the nitro group on the intermediate Meisenheimer complex. abertay.ac.uk Vicarious nucleophilic substitution (VNS) is another pathway for the functionalization of nitropyridines, allowing for the introduction of alkyl groups. nih.govacs.org This reaction involves the addition of a carbanion stabilized by an electron-withdrawing group to the nitro-activated ring, followed by elimination. nih.govacs.org

Rearrangement Reactions and Cyclization Processes

The reactivity of the this compound scaffold allows for its participation in and the formation through various rearrangement and cyclization reactions. The electron-withdrawing nature of the nitro group and the inherent reactivity of the pyridine ring are key drivers for these transformations.

One notable transformation involving a related precursor is a benzidine-like rearrangement. The reaction of 2-chloro-5-nitropyridine with benzyl N-hydroxy-N-phenylcarbamate results in the introduction of a 2-aminophenyl group onto the heterocycle, pointing to a complex rearrangement mechanism. rsc.orgrsc.org

Furthermore, ring transformation reactions provide a pathway to substituted 5-nitropyridines. For instance, a three-component reaction of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield 3-alkylated-5-nitropyridines. acs.org This process involves the initial formation of an adduct, which then cyclizes into a bicyclic intermediate. acs.org Subsequent ring-opening and aromatization, with the elimination of a nitroacetamide group, affords the final substituted nitropyridine product. acs.org

Cyclization can also be observed in related nitropyridine derivatives under specific conditions. For example, o-nitroazidopyridines have been shown to cyclize to form furazan (B8792606) 1-oxides with significant rate enhancement provided by the neighboring nitro group. grafiati.com While not a direct reaction of this compound, this illustrates the influence of the nitro group in promoting intramolecular cyclization pathways within the pyridine system. grafiati.com

Reaction Mechanisms and Kinetic Studies

The formation of this compound and its reactions are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered electron-deficient by the nitrogen heteroatom, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 5-position. This electronic feature makes the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles.

The most common synthesis of N-substituted-5-nitropyridin-2-amines involves the reaction of 2-chloro-5-nitropyridine with a suitable amine, such as benzylamine (B48309). This reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile (benzylamine) attacks the electron-poor C2 position of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate. abertay.ac.uk

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. researchgate.net

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with various substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have provided significant mechanistic insights. researchgate.net These studies show that the reactions are not base-catalyzed and that the rates are influenced by the nature of the nucleophile and the solvent. researchgate.net The correlation of second-order rate constants with Hammett's substituent constants (σ°) yields linear plots with negative ρ values, indicating that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity. researchgate.net

Table 1: Kinetic Parameters for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines

| Solvent | Temperature Range (°C) | ρ (Hammett Value) | Isokinetic Temperature (°C) |

|---|---|---|---|

| DMSO | 45–60 | -1.63 to -1.28 | 128 |

| DMF | 45–60 | -1.26 to -0.90 | 105 |

Data sourced from kinetic studies on related aniline (B41778) reactions. researchgate.net

Analysis of the kinetic data for the SNAr reaction of 2-chloro-5-nitropyridine provides insight into the structure and stability of the transition state. The negative ρ values obtained from Hammett plots suggest a buildup of positive charge at the nucleophilic atom in the transition state, which is consistent with the nucleophile donating its electrons to the aromatic ring during the rate-determining step. researchgate.net

The transition state for the initial nucleophilic attack is believed to resemble the Meisenheimer-like intermediate. The large negative entropies of activation (ΔS#) calculated for these reactions support a highly ordered, bimolecular transition state, as expected for an SNAr mechanism where two separate molecules combine to form a single activated complex.

The key intermediate in the SNAr reaction pathway for the formation of this compound is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. abertay.ac.uk This species is formed when the benzylamine nucleophile adds to the C2 position of the 2-chloro-5-nitropyridine ring.

The negative charge of this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. abertay.ac.uk The ability of the nitro group to stabilize this negative charge via resonance is a primary reason for the high reactivity of 2-halo-5-nitropyridines towards nucleophiles. abertay.ac.uk The formation of this stable intermediate lowers the activation energy of the reaction, facilitating the displacement of the halogen. abertay.ac.uk While generally transient, these Meisenheimer complexes can be observed and characterized under specific conditions in related systems. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-nitropyridine |

| Benzyl N-hydroxy-N-phenylcarbamate |

| 3,5-Dinitro-2-pyridone |

| Furazan 1-oxide |

| Benzylamine |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

Synthesis and Reactivity of 2 Benzyl 5 Nitropyridine Derivatives

Systematic Derivatization Strategies

The synthesis of 2-benzyl-5-nitropyridine derivatives can be achieved through several strategic approaches. A common method involves the nucleophilic aromatic substitution (SNA) of 2-chloro-5-nitropyridine (B43025). The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group at the 5-position, facilitates the displacement of the chlorine atom at the 2-position by various nucleophiles. For instance, reaction with benzylamine (B48309) can yield N-benzyl-5-nitropyridin-2-amine. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and can be accelerated by microwave irradiation.

Another key strategy is the palladium-catalyzed cross-coupling reaction. This modern synthetic method allows for the formation of carbon-carbon bonds under relatively mild conditions. For example, 2-benzylpyridine (B1664053) derivatives can be synthesized via palladium-catalyzed cross-dehydrogenative coupling (CDC) of pyridine N-oxides with toluenes. nih.gov This approach can directly introduce the benzyl (B1604629) group. Palladium catalysts are also employed in coupling reactions of halogenated pyridine precursors with benzylamine derivatives.

Furthermore, derivatization can be achieved by modifying existing functional groups. The nitro group of this compound can be reduced to an amino group, forming 2-benzyl-5-aminopyridine. prepchem.com This reduction is typically performed using agents like Raney nickel and hydrogen gas. prepchem.com The resulting amino group can then undergo further reactions, such as diazotization followed by hydrolysis to introduce a hydroxyl group. cdnsciencepub.com

Malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates presents another pathway to produce 2-substituted-5-nitropyridines, which can then be converted to various derivatives. cdnsciencepub.com

The following table summarizes some common derivatization strategies for this compound:

| Strategy | Starting Material | Reagents | Product | Reference |

| Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyridine | Benzylamine, NaOH, DMSO | N-benzyl-5-nitropyridin-2-amine | |

| Palladium-Catalyzed CDC | Pyridine N-oxide | Toluene, Palladium catalyst | 2-Benzylpyridine | nih.gov |

| Nitro Group Reduction | 2-Benzylthio-5-nitropyridine | Raney Nickel, H₂ | 2-Benzylthio-5-aminopyridine | prepchem.com |

| Malonation | 2-Chloro-5-nitropyridine | Diethyl alkylmalonates | Diethyl(5-nitropyridyl-2)-alkylmalonate | cdnsciencepub.com |

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on both the pyridine ring and the benzyl group significantly influence the reactivity and selectivity of derivatization reactions.

The nitro group at the 5-position of the pyridine ring is a strong electron-withdrawing group. This effect deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the C2 and C6 positions. This is why 2-chloro-5-nitropyridine is an excellent substrate for SNAr reactions. The nitro group also increases the acidity of C-H bonds, which can be exploited in certain functionalization reactions. researchgate.net

The nature of the substituent at the 2-position also plays a crucial role. For example, in 2-R-3-nitropyridines, the substituent 'R' can influence the regioselectivity of nucleophilic substitution. nih.gov

On the benzyl moiety, substituents on the aromatic ring can alter the nucleophilicity or electrophilicity of the benzyl group itself. Electron-donating groups on the benzyl ring would enhance its nucleophilic character, potentially affecting the outcomes of coupling reactions. Conversely, electron-withdrawing groups would have the opposite effect.

The interplay of these substituent effects allows for fine-tuning of the reactivity and enables selective functionalization at different positions of the this compound scaffold.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound offers several sites for functionalization.

Reduction of the Nitro Group: As previously mentioned, the nitro group can be readily reduced to an amine (e.g., forming 2-benzyl-5-aminopyridine). prepchem.com This amino group serves as a versatile handle for further transformations, including diazotization to introduce other functional groups like hydroxyl or halogens, or acylation to form amides. cdnsciencepub.comresearchgate.net

Nucleophilic Substitution: The nitro group itself can be displaced by strong nucleophiles under certain conditions, although this is less common than substitution at the halogenated positions. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are instrumental in functionalizing the pyridine ring. For instance, palladium-catalyzed carbonylative annulation of 2-benzylpyridines can lead to the formation of pyridoisoquinolinones. researchgate.netacs.org This involves the activation of a C-H bond on the pyridine ring.

Direct C-H Functionalization: Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds. For pyridine derivatives, this can be challenging due to the electron-deficient nature of the ring. However, the presence of directing groups can facilitate such transformations. nih.govthieme-connect.com

Functionalization of the Benzyl Moiety

The benzyl group of this compound also presents opportunities for chemical modification. The benzylic position, the carbon atom directly attached to the pyridine ring, is particularly reactive. wikipedia.org

Oxidation: The benzylic methylene (B1212753) group (—CH₂—) can be oxidized to a carbonyl group (C=O) using specific oxidizing agents like chromium trioxide-dimethylpyrazole complex. wikipedia.org Stronger oxidizing agents like potassium permanganate (B83412) can oxidize the entire benzyl group to a carboxylic acid. wikipedia.org

Halogenation: The benzylic C-H bonds can be halogenated, for example, through a Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) to introduce a bromine atom. wikipedia.org

Cross-Coupling Reactions: The benzyl group can participate in palladium-catalyzed cross-coupling reactions. For instance, benzyl chlorides can be coupled with pyridine N-oxides. thieme-connect.com

The reactivity of the benzylic position is due to the stability of the resulting benzylic radical, cation, or anion, which is stabilized by resonance with the adjacent aromatic ring. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural framework of 2-Benzyl-5-nitropyridine. These methods measure the vibrational transitions within the molecule, which are unique to its specific bonds and symmetry. researchgate.net For related nitropyridine derivatives, DFT calculations are often employed to assign vibrational features. researchgate.net

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent parts: the nitro group, the pyridine (B92270) ring, and the benzyl (B1604629) moiety.

Nitro Group (NO₂) Vibrations: The nitro group is a strong chromophore in both IR and Raman spectra. Its presence is typically confirmed by strong asymmetric and symmetric stretching vibrations. For similar nitro-containing compounds, the C-NO₂ stretching mode is observed around 1545 cm⁻¹ in the FT-Raman spectrum. scialert.net Other characteristic vibrations include scissoring, wagging, and rocking modes. scialert.net In a related compound, 2-amino-5-nitropyridine, the symmetric NO₂ stretching vibration is reported at 1348 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ range.

Benzyl Group Vibrations: The benzyl group contributes its own set of characteristic bands. The aromatic C-H stretching vibrations of the phenyl ring appear above 3000 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) bridge are typically found between 2850 and 2940 cm⁻¹. nih.gov

Amine Bridge Vibrations: The N-H stretching vibration of the secondary amine linking the two ring systems is expected in the region of 3300–3500 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 | nih.gov |

| C-H (aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C-H (aliphatic -CH₂) | Stretching | 2850 - 2940 | nih.gov |

| NO₂ (nitro) | Asymmetric Stretching | ~1596 | researchgate.net |

| C-NO₂ | Stretching | ~1545 | scialert.net |

| C=C, C=N (pyridine) | Stretching | 1400 - 1600 | nih.gov |

| NO₂ (nitro) | Symmetric Stretching | ~1348 | researchgate.net |

| NO₂ | Scissoring/Wagging/Rocking | 500 - 900 | scialert.net |

Temperature-dependent Raman spectroscopy can be a powerful tool for investigating the conformational dynamics of molecules like this compound. For the structurally similar crystal 2-(α-methylbenzylamino)-5-nitropyridine (MBANP), low-temperature Raman studies revealed that the molecules adopt a different conformation associated with the rotation of the phenyl and pyridine rings. researchgate.netnih.gov Similar studies on this compound could elucidate the rotational freedom around the C-N bond connecting the benzyl group to the pyridine ring and identify the most stable conformers at different temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for establishing the precise atomic connectivity of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the carbon skeleton and the placement of protons. ipb.pt

The electron-withdrawing nature of the nitro group and the aromatic character of the two rings result in a well-resolved distribution of signals in the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum: The proton signals can be assigned based on their chemical shifts, multiplicities, and integration values. Protons on the pyridine ring adjacent to the strongly electron-withdrawing nitro group are expected to be significantly deshielded, appearing at high chemical shifts (downfield), predicted to be in the δ 8.5–9.0 ppm range. The protons of the benzyl group's phenyl ring typically resonate in the aromatic region of δ 7.2–7.5 ppm. The methylene (-CH₂) protons would appear as a singlet, while the N-H proton signal is also expected.

¹³C NMR Spectrum: The carbon spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atom (C5) attached to the nitro group is expected to be significantly downfield, with a predicted chemical shift of δ 150–155 ppm. The carbon atom (C2) linked to the benzylamine (B48309) group is also deshielded, resonating around δ 140–145 ppm. The remaining carbons of the pyridine and benzyl rings appear at their characteristic chemical shifts.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Pyridine Ring (H3/H4/H6) | 8.5 - 9.0 | |

| Benzyl Ring (Aromatic) | 7.2 - 7.5 | ||

| NH (Amine) | 4.5 - 5.0 | ||

| ¹³C | C5 (Nitro-attached) | 150 - 155 | |

| C2 (Amine-linked) | 140 - 145 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the spin systems within the pyridine ring and the benzyl group's phenyl ring. mnstate.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity between different fragments of the molecule, such as linking the methylene protons to the carbons of both the phenyl and pyridine rings, thus confirming the benzyl-pyridine linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. A NOESY or ROESY spectrum could confirm the spatial relationship between the methylene protons of the benzyl group and the H6 proton of the pyridine ring, which would definitively rule out other regioisomeric impurities. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. libretexts.org

The molecular formula of this compound is C₁₂H₁₁N₃O₂, which corresponds to a molecular weight of approximately 229.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass, which is calculated to be 229.085126602 Da. nih.gov

Under electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner based on the stability of the resulting ions. libretexts.org

Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z 229 due to the stability of the aromatic systems. libretexts.org As an odd-electron species containing an odd number of nitrogen atoms (3), its m/z value is odd, consistent with the nitrogen rule. libretexts.org

Benzylic Cleavage: The most prominent fragmentation pathway for benzylamines is typically the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). libretexts.org For this compound, this would involve the cleavage of the bond between the methylene carbon and the phenyl ring, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 . The other fragment would be the 5-nitropyridin-2-aminyl radical.

Other Fragments: Loss of the nitro group (-NO₂) can occur, leading to a fragment at m/z 183 (M-46). Subsequent fragmentation of the pyridine or phenyl rings could lead to smaller charged species.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 229 | Molecular Ion [M]⁺˙ | [C₁₂H₁₁N₃O₂]⁺˙ | Expected to be a prominent peak. libretexts.org |

| 183 | [M - NO₂]⁺ | [C₁₂H₁₁N₂]⁺ | Loss of the nitro group. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Likely the base peak due to benzylic cleavage. libretexts.org |

Compound Index

| Compound Name |

|---|

| 2-Amino-5-nitropyridine |

| This compound |

| 2-(α-methylbenzylamino)-5-nitropyridine (MBANP) |

| Benzylamine |

| 2-Chloro-5-nitropyridine (B43025) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, providing detailed insights into molecular structure and properties. For 2-Benzyl-5-nitropyridine, these calculations can predict its most stable conformation, bond lengths, bond angles, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size of this compound. tandfonline.com DFT calculations are employed to determine the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. mdpi.com This is achieved by exploring the potential energy surface of the molecule to locate a stationary point. researchgate.net

The process typically involves selecting a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which has been used for similar nitropyridine derivatives. researchgate.netresearchgate.net The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The electronic structure, which describes the distribution and energy of electrons within the molecule, is a direct output of these calculations. mdpi.com This information is fundamental for understanding the molecule's stability and reactivity. While specific DFT studies on this compound are not extensively documented in the literature, the methodologies are well-established from research on analogous compounds like 2-(α-methylbenzylamino)-5-nitropyridine. researchgate.netnankai.edu.cn

Table 1: Representative Optimized Geometrical Parameters of a Nitropyridine Derivative Calculated by DFT (Note: Data for this compound is not available in the cited literature. The table below is a representative example based on calculations for similar molecules to illustrate the type of data obtained from DFT.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyridine) | 1.34 | - | - |

| C-NO2 | 1.48 | - | - |

| N-O (Nitro) | 1.23 | - | - |

| C-N-C (Pyridine) | - | 117.0 | - |

| O-N-O (Nitro) | - | 124.0 | - |

| Pyridine-NO2 | - | - | ~10 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. They are particularly useful for benchmarking the results obtained from DFT and for calculations where electron correlation effects are critical. For molecules like 2-amino-5-nitropyridine, ab initio methods have been used to compute properties like geometry and nonlinear optical (NLO) characteristics. researchgate.net Due to their computational demands, their application to this compound would likely be focused on specific aspects of its electronic structure or for validating DFT results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netambeed.com The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

HOMO-LUMO Energies and Reactivity Prediction

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. grafiati.com

For conjugated molecules like this compound, FMO analysis helps in understanding the intramolecular charge transfer (ICT) that occurs between the electron-donating and electron-accepting parts of the molecule. researchgate.net The nitro group (-NO2) is a strong electron-withdrawing group, which would lower the energy of the LUMO, while the benzyl (B1604629) and pyridine (B92270) moieties act as the π-conjugated system. DFT calculations are the primary tool for computing the HOMO and LUMO energies. ambeed.com

Table 2: Calculated Frontier Molecular Orbital Energies (Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the expected output from FMO analysis.)

| Parameter | Energy (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values.

Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are favorable for nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the likely sites for electrophilic interaction. Conversely, positive potential regions might be located on the hydrogen atoms. Such maps provide a clear, three-dimensional picture of the molecule's reactivity.

Non-Linear Optical Properties Prediction

Molecules with large dipole moments, extended π-conjugation, and strong intramolecular charge transfer, such as many nitropyridine derivatives, are candidates for materials with significant Non-Linear Optical (NLO) properties. researchgate.netnankai.edu.cn These materials can alter the properties of light passing through them and have applications in technologies like frequency doubling and optical switching. nankai.edu.cn

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters calculated are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a strong NLO response. The presence of the electron-donating benzyl-pyridine system and the strong electron-accepting nitro group in this compound suggests that it could exhibit NLO behavior. Theoretical calculations of these properties are essential for screening potential NLO materials before undertaking synthetic efforts.

Table 3: Predicted Non-Linear Optical Properties (Note: Specific calculated NLO values for this compound are not available in the public domain. This table shows the parameters typically calculated in NLO studies.)

| Parameter | Calculated Value |

| Dipole Moment (μ) [Debye] | Value not available |

| Linear Polarizability (α) [a.u.] | Value not available |

| First Hyperpolarizability (β) [a.u.] | Value not available |

Spectroscopic Property Simulations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules. These theoretical simulations provide valuable insights into the relationships between molecular structure and spectral data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. They can aid in the interpretation of experimental data and help in the structural elucidation of novel compounds.

However, a thorough review of published scientific literature reveals a notable absence of specific computational studies focused on the spectroscopic property simulations of this compound. While extensive research exists applying these theoretical methods to structurally similar compounds, such as nitropyridine derivatives and other benzyl-containing molecules, dedicated research detailing the simulated NMR, IR, or UV-Vis spectra for this compound is not currently available in public databases. researchgate.netesisresearch.orgnih.gov

Theoretical investigations on related molecules, for instance, 2-amino-5-nitropyridine, have utilized DFT with basis sets like 6-311++G(d,p) to calculate harmonic frequencies and potential energy distribution, allowing for detailed vibrational analysis. researchgate.net Similarly, studies on other complex pyridine derivatives often employ DFT to optimize molecular geometries and predict spectroscopic behaviors, which are then compared with experimental findings. nih.govtandfonline.com These methodologies provide a framework for how such an analysis would be conducted for this compound, should such research be undertaken.

For any theoretical spectroscopic study, the typical workflow involves:

Optimization of the ground-state molecular geometry using a selected DFT functional and basis set.

Calculation of vibrational frequencies to predict the IR spectrum. These calculated frequencies are often scaled to better match experimental values.

Prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Simulation of electronic transitions using Time-Dependent DFT (TD-DFT) to forecast the UV-Vis absorption spectrum.

Without dedicated research on this compound, no specific data tables for its simulated spectroscopic properties can be presented. The scientific community has yet to publish theoretical investigations that would provide the calculated values for its characteristic spectral peaks.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

2-Benzyl-5-nitropyridine serves as a versatile synthetic intermediate due to the presence of reactive sites on its molecular framework. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring towards certain chemical transformations. This electronic feature is fundamental to its role as an intermediate, allowing for subsequent chemical modifications.

Furthermore, the nitro group itself can be chemically reduced to form an amino group (5-amino-2-benzylpyridine). This transformation is a common strategy in organic synthesis, as the resulting amine provides a nucleophilic site that can be used to build larger and more complex molecules. The benzyl (B1604629) group also offers a site for potential chemical modification, although the reactivity of the nitropyridine ring is often the primary focus of synthetic strategies.

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are foundational to many areas of chemical science. This compound is classified as a heterocyclic building block. chemscene.com Its structure provides a pre-formed pyridine core, which can be incorporated into larger, more elaborate heterocyclic systems.

The process of constructing complex molecules often relies on the use of such well-defined building blocks. Chemists can utilize this compound to introduce the benzyl-substituted nitropyridine moiety into a target molecule. This is particularly relevant in the development of new chemical entities where a pyridine-based scaffold is desired.

Precursors for Complex Chemical Systems

The role of this compound as a building block naturally extends to its function as a precursor for complex chemical systems. Its utility has been noted in patent literature related to the synthesis of inhibitors for cyclin-dependent kinase 2 (CDK2), which are complex molecules investigated for therapeutic applications. google.com In this context, this compound is listed as a chemical compound, indicating its potential use as a starting material or an intermediate in the synthetic pathway toward these larger, more intricate structures. google.com

The transformation of this compound into subsequent, more complex molecules highlights its importance at the outset of a multi-step synthesis. Its defined structure and predictable reactivity allow for its incorporation into a synthetic route designed to yield a final product with a specific, complex architecture.

Coordination Chemistry of Nitropyridine Ligands

Ligand Design and Metal Complex Synthesis

There is no available scientific literature detailing the specific design of 2-Benzyl-5-nitropyridine as a ligand or the synthesis of its corresponding metal complexes. While methods for synthesizing the parent compound, such as the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine (B43025) with benzylamine (B48309), are known, its subsequent use in complexation reactions has not been reported.

Chelation Modes and Structural Characterization

Information regarding the chelation modes and structural characterization of metal complexes containing this compound is currently unavailable. X-ray crystallographic data, which would be essential for determining the precise binding fashion (e.g., monodentate, bidentate), bond lengths, and coordination geometry, has not been published for any such complex.

Spectroscopic and Magnetic Properties of Metal Complexes

Due to the absence of synthesized and isolated metal complexes of this compound, there are no experimental data on their spectroscopic (e.g., UV-Vis, IR, NMR) or magnetic properties. Such studies are contingent on the successful synthesis and characterization of these compounds.

Q & A

Q. What safety protocols are critical when handling 2-Benzyl-5-nitropyridine in laboratory settings?

Researchers must wear nitrile gloves, chemical-resistant lab coats, safety goggles, and use fume hoods to minimize inhalation risks. Avoid dust formation by handling the compound in solution or under inert atmospheres. In case of spills, contain the material using inert absorbents (e.g., vermiculite) and dispose of it as hazardous waste. Emergency procedures include evacuating the area, increasing ventilation, and consulting safety data sheets for specific decontamination steps .

Q. What synthetic methodologies are effective for preparing this compound?

Common routes include nitration of benzylpyridine precursors or cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize yields by controlling reaction temperature (typically 0–60°C), using catalysts like palladium complexes, and purifying via column chromatography with silica gel. Confirm purity via melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and H/C NMR spectroscopy. Document procedures comprehensively to ensure reproducibility, as per guidelines for experimental sections in peer-reviewed journals .

Q. How should this compound be stored to prevent degradation?

Store in airtight, light-resistant containers under anhydrous conditions at –20°C. Degradation under moisture or heat may produce nitrogen oxides (NO) and carbon monoxide, detectable via FT-IR or gas chromatography. Regularly monitor storage conditions and discard discolored or precipitated samples .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Employ single-crystal X-ray diffraction (SCXRD) with SHELX software for structure solution and refinement. Collect high-resolution data ( Å) to resolve ambiguities in bond lengths or torsion angles. Validate against computational models (e.g., density functional theory, DFT) and spectroscopic data. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine overlapping domains .

Q. What experimental designs are optimal for studying nitro group reactivity in this compound under varying pH?

Conduct kinetic assays in buffered solutions (pH 2–12) with UV-Vis monitoring ( ~300–400 nm for nitroaromatics). Compare reactivity with control compounds lacking electron-withdrawing groups. Use stopped-flow techniques for fast reactions and LC-MS to identify intermediates. Statistical analysis (e.g., ANOVA) can quantify pH-dependent rate constants .

Q. How can Hirshfeld surface analysis enhance understanding of intermolecular interactions in this compound crystals?

Generate Hirshfeld surfaces using CrystalExplorer to visualize close contacts (e.g., C–HO, ππ). Quantify interaction contributions via 2D fingerprint plots. Correlate findings with thermal stability (TGA/DSC) and solubility data to predict packing efficiency and crystallinity. Cross-reference with XRD-derived electron density maps for validation .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data for this compound?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate H NMR chemical shifts and IR vibrational modes. Adjust for solvent effects (PCM model) and compare with experimental data. If inconsistencies persist, re-evaluate sample purity (HPLC) or consider polymorphic forms (PXRD). Document all computational parameters to enable replication .

Methodological Notes

- Structural Validation : Always deposit crystallographic data in the Cambridge Structural Database (CSD) and include deposition numbers in publications .

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental sections, ensuring all synthetic and analytical procedures are detailed in the main text or supplementary materials .

- Safety Compliance : Align handling protocols with OSHA and EPA regulations, particularly for waste disposal and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.